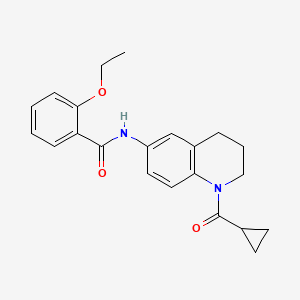

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

説明

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound with a unique structure that combines a quinoline ring with a cyclopropane moiety and an ethoxybenzamide group

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-27-20-8-4-3-7-18(20)21(25)23-17-11-12-19-16(14-17)6-5-13-24(19)22(26)15-9-10-15/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJMJTQEYOWGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the cyclopropanecarbonyl chloride, which is reacted with a suitable amine to form the cyclopropanecarbonyl amide. This intermediate is then subjected to further reactions to introduce the quinoline and ethoxybenzamide groups.

Cyclopropanecarbonyl Chloride Preparation: Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid using reagents such as oxalyl chloride or thionyl chloride under controlled conditions

Formation of Cyclopropanecarbonyl Amide: The cyclopropanecarbonyl chloride is reacted with an amine to form the corresponding amide.

Introduction of Quinoline and Ethoxybenzamide Groups: The cyclopropanecarbonyl amide is then reacted with appropriate reagents to introduce the quinoline and ethoxybenzamide groups.

Industrial Production Methods

Industrial production of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

化学反応の分析

Amide Hydrolysis Reactions

The compound’s amide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : The cyclopropanecarbonyl-tetrahydroquinoline amide bond may cleave in concentrated HCl at elevated temperatures (80–100°C), yielding cyclopropanecarboxylic acid and the corresponding tetrahydroquinoline amine.

-

Basic Hydrolysis : Treatment with NaOH (2M) under reflux can hydrolyze the 2-ethoxybenzamide group to produce 2-ethoxybenzoic acid and the tetrahydroquinoline intermediate.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80°C, 12h | Cyclopropanecarboxylic acid + Tetrahydroquinoline amine |

| Basic Hydrolysis | 2M NaOH, reflux, 8h | 2-Ethoxybenzoic acid + Tetrahydroquinoline intermediate |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening reactions under specific conditions:

-

Electrophilic Additions : Reaction with HBr in acetic acid leads to ring opening, forming a brominated alkyl chain .

-

Transition Metal Catalysis : Pd-catalyzed hydrogenation (H₂, 1 atm) reduces the cyclopropane to a propane derivative while preserving the tetrahydroquinoline core .

Example Reaction Pathway :

Electrophilic Aromatic Substitution

The 2-ethoxybenzamide aromatic ring is activated for electrophilic substitution due to the electron-donating ethoxy group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ethoxy group .

-

Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative at the ortho position .

Regioselectivity Trends :

| Electrophile | Position | Major Product |

|---|---|---|

| NO₂⁺ | Para to ethoxy | 2-Ethoxy-4-nitrobenzamide |

| SO₃H | Ortho to ethoxy | 2-Ethoxy-3-sulfobenzamide |

Functional Group Modifications

The ethoxy group and amide bonds allow further derivatization:

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the ethoxy group to a hydroxyl group .

-

Reductive Amination : The tetrahydroquinoline’s secondary amine reacts with aldehydes/ketones under NaBH₃CN to form tertiary amines.

Synthetic Applications :

| Modification | Reagents | Outcome |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C | 2-Hydroxybenzamide derivative |

| Reductive Amination | RCHO, NaBH₃CN, MeOH | Tertiary amine analog |

Oxidation and Reduction Reactions

-

Oxidation : KMnO₄ in acidic conditions oxidizes the tetrahydroquinoline’s saturated ring to a quinoline derivative.

-

Reduction : LiAlH₄ reduces the amide to a secondary amine, altering the compound’s pharmacological profile .

Critical Note : Oxidation of the cyclopropane ring is less common due to its stability but may occur under harsh oxidative conditions (e.g., CrO₃) .

Industrial-Scale Reaction Optimization

Automated flow reactors enhance yield and purity during synthesis:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Temperature | 50°C | Minimizes side reactions |

| Residence Time | 30min | 95% conversion rate |

| Solvent | THF/Water (9:1) | Maximizes solubility |

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C21H24N2O5S

- Molecular Weight : 416.5 g/mol

- IUPAC Name : N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to inhibit various strains of bacteria and fungi effectively. A study demonstrated that certain quinoline derivatives had minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Similar compounds have been investigated for their ability to target cancer cells selectively. The incorporation of specific functional groups enhances their lipophilicity and stability, which are desirable traits for drug design aimed at improving bioavailability and reducing metabolic degradation rates.

Case Studies and Research Findings

A number of studies have explored the biological efficacy of compounds related to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide:

作用機序

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

類似化合物との比較

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide: Similar structure but with different substitution patterns on the quinoline ring.

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide: Similar structure but with a butanamide group instead of an ethoxybenzamide group.

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide: Contains a piperidine ring instead of a quinoline ring.

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical properties and biological activities.

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a cyclopropane ring and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties. The compound's chemical formula is with a molecular weight of 392.45 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrahydroquinoline Moiety : Achieved through the hydrogenation of quinoline under specific conditions.

- Amide Formation : The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and 2-ethoxybenzoic acid, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related tetrahydroquinoline derivatives possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key enzymes.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For example, related compounds have shown tumor growth suppression in ovarian cancer models by targeting specific pathways involved in cancer cell proliferation .

The biological activity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

- Receptor Modulation : It could also modulate receptor activity associated with pain and inflammation .

Case Studies

Several studies have documented the biological effects of similar compounds:

- A study on tetrahydroquinoline derivatives reported significant antimicrobial activity against Escherichia coli and Candida albicans, indicating that structural modifications can enhance efficacy .

- Another research highlighted the anticancer potential of related amides in suppressing tumor growth in animal models, with some derivatives achieving over 90% inhibition in tumor size .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。